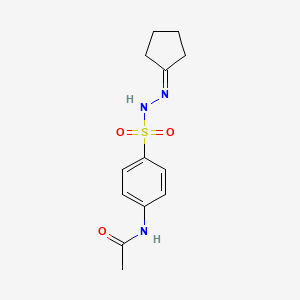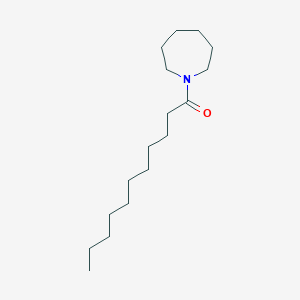
1-Undecanoylhexamethylenimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Undecanoylhexamethylenimine is an organic compound that belongs to the class of imines It is characterized by the presence of an undecanoyl group attached to a hexamethylenimine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Undecanoylhexamethylenimine can be synthesized through a series of chemical reactions. One common method involves the reaction of undecanoyl chloride with hexamethylenimine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as distillation and crystallization are employed for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Undecanoylhexamethylenimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-Undecanoylhexamethylenimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-undecanoylhexamethylenimine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Undecanoylhexamethylenediamine: Similar structure but with an additional amine group.
1-Undecanoylhexamethyleneimine oxide: An oxidized derivative of 1-undecanoylhexamethylenimine.
This compound hydrochloride: A salt form of the compound.
Uniqueness
This compound is unique due to its specific imine structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
46996-55-8 |
|---|---|
Formule moléculaire |
C17H33NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
1-(azepan-1-yl)undecan-1-one |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-11-14-17(19)18-15-12-9-10-13-16-18/h2-16H2,1H3 |
Clé InChI |
RIONGNNVXWRVPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)N1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



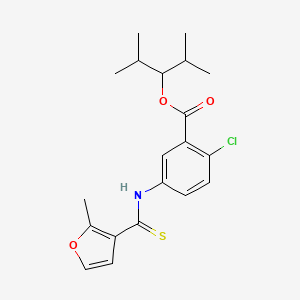
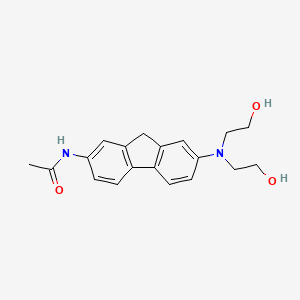
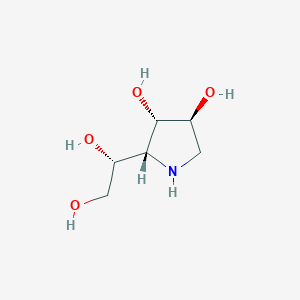
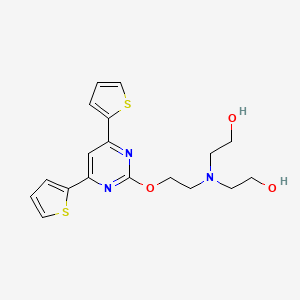

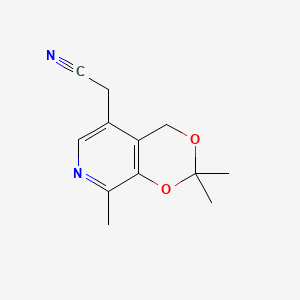
![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)
![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)


